molecular formula C20H20N4OS2 B2910207 2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide CAS No. 1790196-61-0

2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide

Cat. No.: B2910207
CAS No.: 1790196-61-0
M. Wt: 396.53
InChI Key: AWXSWXUZJUCFBC-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. Its molecular architecture incorporates a pyrazolo[1,5-a]imidazole core, a privileged scaffold in medicinal chemistry known for its ability to interact with adenine-binding sites of various kinases and other ATP-dependent enzymes (source) . The appended thiophene and benzamide groups, connected via an ethylsulfanyl linker, are strategic modifications intended to enhance target binding affinity and selectivity, potentially modulating key signaling pathways involved in cellular proliferation and inflammation (source) . This reagent is primarily of interest in drug discovery programs for the development of novel small-molecule inhibitors, particularly for oncology and immunology targets. Researchers can utilize this compound as a key intermediate for further structural elaboration or as a pharmacological tool compound to probe complex biological systems and validate novel therapeutic targets in vitro. Its value lies in its potential to elucidate structure-activity relationships and contribute to the understanding of disease mechanisms at a molecular level.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-2-26-17-7-4-3-6-15(17)20(25)21-9-10-23-11-12-24-19(23)14-16(22-24)18-8-5-13-27-18/h3-8,11-14H,2,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXSWXUZJUCFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide typically involves multi-step organic reactions The process begins with the preparation of the imidazo[1,2-b]pyrazole core, which is then functionalized with a thiophene ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while nucleophilic substitution on the benzamide moiety could introduce various functional groups.

Scientific Research Applications

2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole core can bind to enzymes or receptors, modulating their activity. The thiophene ring and ethylthio group can enhance the compound’s binding affinity and specificity, leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous benzamide derivatives and heterocyclic systems, focusing on structural features, substituent effects, and implied biological activities based on evidence.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents/Features Biological Activity (Inferred/Reported) Source Reference
Target Compound 2-(ethylsulfanyl), pyrazolo[1,5-a]imidazole, thiophen-2-yl Not explicitly stated; likely enzyme/receptor modulation
N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide (, Compound 4) 2-(thienylmethyl)thio, methylphenylamino propyl Anticancer, antiviral (therapeutic claims in patent)
3-(2-sulfanyl-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide () Thiophen-2-ylmethyl, sulfanyl-imidazole R&D use (specific activity unspecified)
(Z)-N-(2-(dimethylamino)ethyl)-2-(5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetamide (, I13) Indenyl, methylthio, dimethylaminoethyl Antimicrobial or enzyme inhibition (structural similarity to indomethacin analogs)
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygen acetylhydrazones () Triazolopyrimidine, acetylhydrazone Herbicidal, fungicidal (tested)
N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones () Quinazolinyl, pyrazole-carbonyl hydrazone Antifungal (e.g., inhibition of wheat gibberellin fungi)

Key Observations:

Substituent Impact on Bioactivity :

  • The ethylsulfanyl group in the target compound may enhance lipophilicity compared to methylthio or thienylmethylthio groups in analogs (e.g., , Compound 4) . This could improve membrane permeability but may affect metabolic stability.
  • The pyrazoloimidazole-thiophene system distinguishes the target compound from triazolopyrimidine () and quinazoline derivatives (), which are associated with herbicidal and antifungal activities, respectively . Pyrazoloimidazoles are less explored but show promise in kinase inhibition.

Therapeutic Potential: Compounds with thiophene substituents (e.g., ) are frequently linked to anticancer or antiviral applications due to their ability to modulate π-π interactions in enzyme active sites . The hydrazone and acetylhydrazone derivatives in and demonstrate that nitrogen-rich heterocycles enhance bioactivity against plant pathogens, suggesting the target compound may require similar functionalization for agricultural applications .

Structural Limitations: Unlike the target compound, N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide () includes a flexible propylamino linker, which may improve binding entropy but reduce selectivity .

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